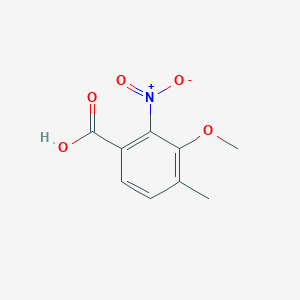

3-Methoxy-4-methyl-2-nitrobenzoic acid

Overview

Description

“3-Methoxy-4-nitrobenzoic acid” is a type of organic compound . It has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It was also used in the synthesis of vorozole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Methoxy-4-nitrobenzoic acid, has been reported to be achieved by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .

Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Physical and Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Scientific Research Applications

Solvolysis Studies

- Solvolysis of Related Compounds : Studies on compounds similar to 3-Methoxy-4-methyl-2-nitrobenzoic acid, such as 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, have shown insights into solvolysis processes. These studies are significant in understanding the reactivity and stability of such compounds in different solvents, which is crucial for their application in chemical synthesis (Jursic, Ladika, & Sunko, 1986).

Synthesis and Characterization

- Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of methoxy-nitrobenzoic acids, including compounds structurally related to this compound. These derivatives are used in the synthesis of dyes, indicating potential applications in the chemical industry (Kitajima, Kadoya, Maeda, & Oshima, 1970).

Chemical Properties and Reactions

- Properties and Reactions : Research on similar compounds, like 3-methoxy-2-nitrobenzoic acid, has provided valuable data on their combustion, vapor pressures, and sublimation enthalpies. Understanding these properties is essential for the safe handling and effective use of these compounds in various scientific applications (Silva et al., 1999).

Application in Material Science

- Doping in Polymers : Research has explored the use of benzoic acid and substituted benzoic acids as dopants for polymers, such as polyaniline. This suggests the potential application of this compound in the field of material science, particularly in the modification of electrical properties of polymers (Amarnath & Palaniappan, 2005).

Environmental and Biological Studies

- Impact on Plant Growth : Studies on derivatives of methoxy-nitrobenzoic acids have shown their ability to induce chlorosis in plants. This research is significant in understanding the environmental impact and potential biological activities of these compounds (Dimmock, 1967).

Safety and Hazards

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds, such as this one, typically undergo a series of reactions including free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their high reactivity .

Result of Action

It has been used in the detection of nitroaromatic compounds by cdse- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-methyl-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic nitro compounds. The nitro group in this compound is known to participate in redox reactions, where it can be reduced to an amino group. This reduction process can be catalyzed by enzymes such as nitroreductases, which are involved in the detoxification of nitroaromatic compounds .

Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can influence the protein’s structure and function, potentially affecting various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can act as secondary messengers in cell signaling pathways, affecting gene expression and cellular metabolism .

Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This interaction can lead to changes in the levels of metabolites and metabolic flux, ultimately influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The nitro group in this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the methoxy and methyl groups can participate in hydrophobic interactions, further stabilizing the binding of this compound to its target proteins .

This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of nitroreductases by competing with their natural substrates, thereby affecting the detoxification of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.

Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have cumulative effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of ROS, resulting in oxidative stress and potential damage to cellular components .

Properties

IUPAC Name |

3-methoxy-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQOQBIFDMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671941 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57281-77-3 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

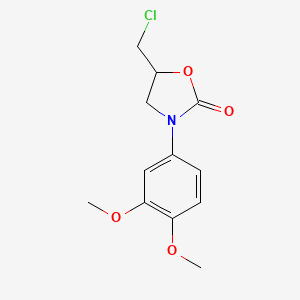

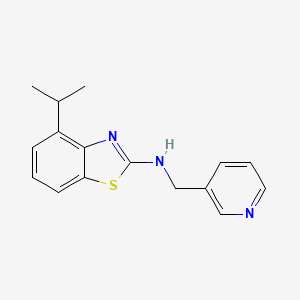

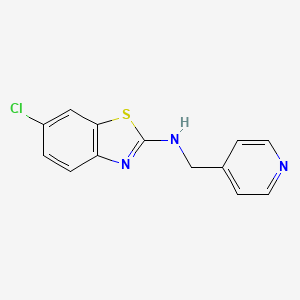

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)

![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)

phosphonium bromide](/img/structure/B1390995.png)